molecular formula C16H26N2O2S B171415 A-836339 CAS No. 1273182-71-0

A-836339

Katalognummer: B171415
CAS-Nummer: 1273182-71-0
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: JKGIMVBQKSRTGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-836339 is a synthetic cannabinoid developed by Abbott Laboratories. It acts as a potent and selective agonist of the G-protein-coupled cannabinoid receptor CB2. The compound is known for its analgesic, anti-inflammatory, and anti-hyperalgesic effects, making it a candidate for pain management .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A-836339 involves the formation of N-[3-(2-methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed for purification and quality control .

Analyse Chemischer Reaktionen

Arten von Reaktionen: A-836339 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile of A-836339

This compound has been characterized as a potent and selective CB2 receptor agonist, demonstrating high affinity for CB2 receptors with minimal interaction with CB1 receptors and other G-protein-coupled receptors. Its chemical structure is defined as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide . Various studies have confirmed its efficacy in modulating pain responses in different animal models.

Pain Management Applications

A. Neuropathic Pain Relief

This compound has shown significant antihyperalgesic effects in models of neuropathic pain. In a study involving rats with chronic constriction injury (CCI), this compound administration resulted in a dose-dependent reduction of pain behaviors without developing tolerance over a five-day treatment period .

Study Model Dose Effect
Chronic Constriction InjuryNeuropathic Pain0.3 - 3 μmol/kgReduced pain-related behaviors
Complete Freund's AdjuvantInflammatory PainVarious dosesSignificant antihyperalgesic effect

B. Mechanisms of Action

The modulation of spinal wide dynamic range (WDR) neuronal activity by this compound has been documented, indicating that its analgesic effects are mediated through CB2 receptor activation. Systemic and intra-spinal injections have demonstrated reductions in both evoked and spontaneous neuronal firing in neuropathic rats .

Neuroinflammation and Imaging Applications

A. Positron Emission Tomography (PET) Imaging

This compound has been explored as a radioligand for PET imaging to visualize CB2 receptor expression in neuroinflammatory conditions. Initial studies indicated that while [11C]this compound could label CB2 receptors in models of neuroinflammation, it was not effective as a reliable radiotracer for imaging CB2 receptor expression under certain conditions .

Study Model Outcome
Neuroinflammation ModelsLPS-induced inflammationLow uptake in normal brain; specific binding in inflamed regions
Cerebral IschemiaStroke modelLimited effectiveness as a radiotracer

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic benefits of this compound beyond pain relief:

  • Study on Neuroinflammation: In a mouse model treated with lipopolysaccharide (LPS), [11C]this compound showed increased uptake in brain regions affected by neuroinflammation compared to controls, suggesting its potential for monitoring inflammatory responses .
  • Behavioral Assessments: Behavioral tests indicated that higher doses of this compound might influence spontaneous locomotor activities, suggesting a complex interaction with central nervous system pathways that warrants further investigation .

Wirkmechanismus

A-836339 exerts its effects by selectively binding to and activating the CB2 receptor. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channels. These actions result in analgesic, anti-inflammatory, and anti-hyperalgesic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: A-836339 is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, which minimizes psychoactive effects commonly associated with CB1 activation. This selectivity makes it a promising candidate for therapeutic applications targeting pain and inflammation without significant central nervous system side effects .

Biologische Aktivität

A-836339 is a selective agonist for the cannabinoid type 2 (CB2) receptor, which has garnered significant attention for its potential therapeutic applications in various conditions, particularly those involving inflammation and pain. Its unique pharmacological profile allows it to interact selectively with the CB2 receptor while showing minimal activity at the CB1 receptor, making it a candidate for treating inflammatory disorders without the psychoactive effects commonly associated with cannabinoids.

Binding Affinity and Selectivity

This compound demonstrates high binding affinity for CB2 receptors in both human and rat models, with inhibition constants (Ki) reported at 0.4 nM and 0.8 nM, respectively. This compound exhibits over 200-fold selectivity for CB2 over CB1 receptors, highlighting its potential for targeted therapeutic applications that minimize side effects associated with CB1 activation .

The biological activity of this compound has been extensively studied in various animal models:

  • Anti-inflammatory Effects : In models of lipopolysaccharide (LPS)-induced inflammation, this compound administration significantly prolonged survival rates and reduced serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound may exert its anti-inflammatory effects through modulation of immune responses mediated by CB2 receptors .
  • Gastroprotective Properties : Research indicates that this compound has gastroprotective effects in models of gastric ulceration induced by ethanol and NSAIDs. Administration of this compound resulted in reduced gastric lesion area and ulcer count, alongside increased activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) . The gastroprotective effects were confirmed to be dependent on CB2 receptor activation, as these benefits were blocked by the CB2 antagonist AM630 .

Pain Modulation

This compound has shown promise in modulating pain responses, particularly in neuropathic pain models:

  • Neuropathic Pain Studies : In studies involving spinal wide dynamic range (WDR) neurons, systemic administration of this compound reduced both evoked and spontaneous neuronal activity in neuropathic rats but not in sham-operated controls. This effect was specifically blocked by pre-administration of a CB2 antagonist, indicating that the analgesic properties are mediated through the CB2 receptor .

Summary of Key Findings

Study Focus Findings
Binding AffinityKi = 0.4 nM (human), Ki = 0.8 nM (rat); >200-fold selectivity for CB2 over CB1
Anti-inflammatory EffectsReduced pro-inflammatory cytokines; improved survival in LPS-treated mice
Gastroprotective EffectsDecreased gastric lesions; increased CAT and SOD activities; effects reversed by AM630
Pain ModulationReduced WDR neuronal activity in neuropathic pain models; effects blocked by CB2 antagonism

Clinical Relevance

While this compound has primarily been studied in preclinical settings, there is emerging interest in its implications for human health. Case studies involving synthetic cannabinoids often highlight the need for careful monitoring of cannabinoid use due to potential adverse effects when combined with other substances. Understanding the pharmacokinetics and interactions of compounds like this compound is crucial as they move toward clinical applications .

Implications for Future Research

The promising results from animal studies suggest that further research into this compound could lead to new treatments for inflammatory diseases and pain management strategies. Investigating its effects in human trials will be essential to establish safety profiles and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What is the primary application of A-836339 in preclinical research, and how is its efficacy validated?

this compound is a selective CB2 receptor agonist primarily used in positron emission tomography (PET) imaging to study neuroinflammation in conditions like Alzheimer’s disease (AD) and LPS-induced inflammation. Its efficacy is validated through:

  • Synthesis and Radiolabeling : Radiosynthesis of [11C]this compound involves methylation of its desmethyl precursor using [11C]methyl triflate in dimethylformamide (DMF) with KOH, achieving a radiochemical purity >99% and specific activity of ~304 GBq/μmol .
  • Biodistribution Studies : In CD1 mice, [11C]this compound shows spleen-specific uptake (CB2-rich organ) and brain uptake in LPS-induced neuroinflammation and AD models (APPswe/PS1dE9 mice), confirmed via γ-counting and blocking experiments .

Q. How do researchers distinguish CB2-specific binding of this compound from nonspecific uptake in PET imaging?

Specificity is confirmed using:

  • Blocking Experiments : Co-administration of CB2 antagonists (e.g., SR144528) reduces tracer uptake in target tissues (e.g., spleen, inflamed brain regions) .
  • Comparative Models : Baseline uptake in healthy mice (minimal brain binding) versus neuroinflammatory models (e.g., 78-84% specific uptake in LPS-treated mice) .
  • Autoradiography and Immunohistochemistry : Correlates tracer binding with CB2 receptor density in tissue sections .

Q. What are the critical quality control parameters for [11C]this compound synthesis?

Key parameters include:

  • Radiochemical Purity : Validated via HPLC (Waters 600 system) with UV and NaI detectors, ensuring >99% purity .
  • Chemical Impurities : Methanol residues (<5 ppm) and precursor contamination (<10 μg/batch) analyzed via GC and HPLC .
  • Specific Activity : ~150 GBq/μmol at injection, critical for minimizing mass effects in receptor binding .

Advanced Research Questions

Q. How do discrepancies in this compound uptake across neuroinflammation models impact tracer development?

Conflicting data highlight model-dependent limitations:

  • Species Variability : [11C]this compound shows specificity in mouse LPS and AD models but fails in rat stroke and AMPA models due to low CB2 upregulation or tracer kinetics .
  • Temporal Dynamics : In rat stroke models, CB2 expression peaks earlier than TSPO activation, requiring optimized imaging time windows .
  • Methodological Adjustments : Use of LPS models (acute inflammation) versus chronic neurodegeneration (AD) may require tailored dosing protocols .

Q. What strategies improve the radiochemical yield and stability of [11C]this compound?

Optimization methods include:

  • Precursor Design : Use of desmethyl precursors with higher reactivity to [11C]methyl triflate .
  • Reaction Conditions : Heating at 80°C for 3 minutes in DMF with KOH maximizes methylation efficiency .
  • Purification : Semi-preparative HPLC (Phenomenex column) and solid-phase extraction reduce byproducts .
  • Derivatization : Fluorinated analogs (e.g., [18F]2f) improve metabolic stability and brain uptake in primates .

Q. Why does this compound exhibit limited specificity in certain neuroinflammation models, and how can this be addressed?

Limitations arise from:

  • Receptor Density : Low CB2 upregulation in rat stroke models (<2-fold vs. controls) insufficient for PET detection .
  • Tracer Pharmacokinetics : Rapid metabolism (e.g., 93% of [18F]29 degrades within 30 minutes in plasma) reduces target exposure .
  • Solutions :

  • Second-Generation Tracers : Develop analogs with higher CB2 affinity (e.g., Ki <0.1 nM) and slower clearance .
  • Combined Biomarkers : Pair CB2 PET with TSPO tracers to capture distinct neuroinflammatory phases .

Q. Methodological Considerations

Q. How are CB2 receptor expression levels quantified in this compound studies?

Quantification involves:

  • In Vitro Binding Assays : Competitive displacement with [3H]CP-55,940 to determine Ki values (this compound Ki = 0.7 nM) .
  • Ex Vivo Autoradiography : Brain sections incubated with [11C]this compound and co-treated with antagonists to calculate nonspecific binding .
  • Immunohistochemistry : Anti-CB2 antibodies validate receptor density in target tissues .

Q. What experimental controls are critical for interpreting this compound PET data?

Essential controls include:

  • Baseline Scans : Healthy animals to establish nonspecific uptake thresholds .
  • Pharmacological Blocking : Pre-treatment with CB2 antagonists to confirm target engagement .
  • Disease Controls : Sham-operated or vehicle-treated animals to isolate pathology-specific signals .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s efficacy in neuroimaging?

Key factors to consider:

  • Model Selection : Mice show higher CB2 upregulation than rats in neuroinflammation, affecting tracer detectability .
  • Timing of Imaging : CB2 expression may peak earlier (e.g., 1 day post-stroke) than traditional inflammation markers .
  • Tracer Metabolism : Species differences in hepatic clearance (e.g., rapid degradation in rats) reduce effective tracer availability .

Eigenschaften

IUPAC Name

N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGIMVBQKSRTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601010006
Record name [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601010006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959746-77-1
Record name A-836339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601010006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-836339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-836339
Reactant of Route 2
Reactant of Route 2
A-836339
Reactant of Route 3
Reactant of Route 3
A-836339
Reactant of Route 4
Reactant of Route 4
A-836339
Reactant of Route 5
Reactant of Route 5
A-836339

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.